5-Bromo-2-methylfuran-3-carbaldehyde
Description
5-Bromo-2-methylfuran-3-carbaldehyde is a halogenated furan derivative featuring a bromine atom at position 5, a methyl group at position 2, and an aldehyde functional group at position 2. This compound is of significant interest in organic synthesis due to its dual reactivity: the aldehyde group participates in nucleophilic additions and condensations, while the bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura). Its structure combines steric hindrance (from the methyl group) and electronic effects (from bromine), making it a versatile intermediate for pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C6H5BrO2 |
|---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
5-bromo-2-methylfuran-3-carbaldehyde |
InChI |
InChI=1S/C6H5BrO2/c1-4-5(3-8)2-6(7)9-4/h2-3H,1H3 |
InChI Key |
HGSFCYAUAKDEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)Br)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
(i) Core Heterocycle Differences
- Furan vs. Benzofuran/Indazole: Furan derivatives (e.g., this compound) exhibit moderate aromaticity and planar geometry, facilitating π-π interactions in catalysis. Benzofuran analogs (e.g., 5-Bromobenzo[b]furan-2-carbaldehyde) benefit from increased stability and extended conjugation due to the fused benzene ring .
(ii) Substituent Effects
- Fluorophenyl vs. Phenylsulfonyl :
- The fluorophenyl group in 5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde introduces strong electron-withdrawing effects, polarizing the aldehyde for faster reactions . In contrast, the sulfonyl group in 5-Bromo-2,7-dimethyl-3-(3-methyl-phenylsulfonyl)-1-benzofuran enhances electrophilicity at the sulfur center .
(iii) Aldehyde Position and Reactivity
- Aldehyde at position 3 (furan) vs. Position 2 in benzofurans may lead to steric clashes with fused benzene substituents, reducing accessibility .
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